molecular formula C14H10BrNO2 B8557929 6-Bromo-2-(pyridin-2-YL)chroman-4-one

6-Bromo-2-(pyridin-2-YL)chroman-4-one

Cat. No.: B8557929
M. Wt: 304.14 g/mol
InChI Key: QFZZQUZYNXDRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(pyridin-2-yl)chroman-4-one (CAS 5517-87-3) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features the chroman-4-one scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The molecular structure consists of a benzopyran core fused to a dihydropyran ring, differentiated from chromones by the absence of a C2-C3 double bond, which contributes to significant variations in biological activity and reactivity . The specific substitution pattern, incorporating a bromo group at the 6-position and a 2-pyridyl group at the 2-position, makes this compound a valuable synthon for further synthetic exploration and structure-activity relationship (SAR) studies. The chroman-4-one scaffold is a versatile precursor in the synthesis of novel lead compounds with demonstrated potential in anticancer research . Analogous halogenated chromanones and flavanones have been investigated for their cytotoxic profiles against various cancer cell lines, including breast, nasopharyngeal, and leukemic cancers . The presence of the bromine atom can influence the compound's electronic properties and lipophilicity, potentially enhancing its bioactivity and enabling its use as a key intermediate in the development of apoptosis-inducing agents . Furthermore, the 2-pyridyl substituent can serve as an effective metal-chelating group, suggesting potential utility in the synthesis of coordination compounds or metallopharmaceuticals, an area of growing interest in anticancer drug development . This product is strictly labeled For Research Use Only . It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own safety and efficacy evaluations for their specific applications.

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

6-bromo-2-pyridin-2-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H10BrNO2/c15-9-4-5-13-10(7-9)12(17)8-14(18-13)11-3-1-2-6-16-11/h1-7,14H,8H2

InChI Key

QFZZQUZYNXDRTE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=N3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-bromo derivatives, including 6-bromo-2-(pyridin-2-YL)chroman-4-one. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For example, compounds derived from chromanones have been tested for their cytotoxicity against human breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure of 6-bromo-2-(pyridin-2-YL)chroman-4-one suggests potential activity against key targets in cancer therapy, such as EGFR and HER2.

1.2 Inhibition of Enzymes

The compound may also serve as an inhibitor for various enzymes involved in neurodegenerative diseases. Similar halogenated compounds have demonstrated selective inhibition against monoamine oxidases (MAOs) and cholinesterases, which are critical in the treatment of conditions like Alzheimer's disease . The ability to cross the blood-brain barrier enhances its therapeutic potential.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 6-bromo-2-(pyridin-2-YL)chroman-4-one is crucial for optimizing its biological activity. Studies suggest that the presence of bromine at specific positions can enhance enzyme inhibition and cytotoxicity . The modifications on the chroman core can lead to variations in biological activity, making it essential to explore different derivatives systematically.

Synthesis and Characterization

The synthesis of 6-bromo-2-(pyridin-2-YL)chroman-4-one typically involves multi-step chemical reactions, including cyclization and halogenation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of brominated chromanones against breast cancer cell lines AU-565 and MDA-MB-231. The results showed that certain derivatives exhibited IC50 values significantly lower than conventional treatments like Lapatinib, indicating their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced damage in neuronal cells. The study found that these compounds could significantly reduce reactive oxygen species levels, suggesting their utility in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Differences :

  • 6-Bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4′-chloroflavanone): This analog replaces the pyridinyl group with a 4-chlorophenyl ring. The chlorine atom at the para position of the phenyl ring induces electron-withdrawing effects, altering dipole moments and crystal packing compared to the pyridinyl variant. The ipso angle (C(14)–C(13)–C(12)) in the 4-chlorophenyl derivative is 122.3°, reflecting hybridization effects from the chlorine substituent .
  • 3-(4’-Bromobenzylidene)chroman-4-one (3f): Features a benzylidene group at position 3 and bromine at the 4’ position. Its melting point (174–175°C) is higher than non-brominated analogs, highlighting bromine’s role in lattice stabilization .
  • 8-Bromo-6-chloro-2-propylchroman-4-one (1k) :
    Contains dual halogenation (Br at C8, Cl at C6) and an alkyl chain (propyl) at C2. The alkyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to aromatic substituents like pyridinyl .
Physicochemical Properties
Compound Substituents Melting Point (°C) Molecular Weight Key Features
6-Bromo-2-(pyridin-2-yl)chroman-4-one Br (C6), pyridinyl (C2) Data not available 308.15 g/mol Pyridinyl enables H-bonding; Br enhances stability
6-Bromo-4′-chloroflavanone Br (C6), 4-Cl-phenyl (C2) Not reported 329.60 g/mol Chlorine induces electron withdrawal
3-(4’-Bromobenzylidene)chroman-4-one Br (C4’), benzylidene (C3) 174–175 331.18 g/mol Planar structure; high mp due to Br
8-Bromo-6-chloro-2-propylchroman-4-one Br (C8), Cl (C6), propyl (C2) Not reported 303.59 g/mol Dual halogens; increased lipophilicity
Crystallographic Insights
  • 6-Bromo-4′-chloroflavanone: Crystallizes in a monoclinic system (space group P2₁/c), with the 4-chlorophenyl ring adopting a quasi-equatorial orientation. The Br atom participates in weak intermolecular C–H∙∙∙Br interactions, stabilizing the lattice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-(pyridin-2-yl)chroman-4-one, and how can intermediates like brominated pyridine derivatives be utilized?

  • Methodology :

  • Intermediate Synthesis : Use Suzuki-Miyaura coupling to introduce the pyridinyl group to the chroman-4-one scaffold. Brominated pyridine intermediates (e.g., 6-bromopyridine-2-carbaldehyde [CAS 34160-40-2]) can be prepared via nucleophilic substitution or halogenation .
  • Chromanone Formation : Employ Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and brominated pyridine aldehydes, followed by cyclization under acidic conditions .
    • Characterization : Validate intermediates via 1H^1H/13C^{13}C NMR and mass spectrometry. Confirm final product purity using HPLC (>95%) .

Q. How can the crystal structure of 6-Bromo-2-(pyridin-2-yl)chroman-4-one be resolved, and what software tools are recommended?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Collect intensity data using Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure refinement, leveraging its robust algorithms for handling bromine and chlorine atoms. Validate hydrogen bonding with SHELXPRO .
    • Key Parameters : Report R-factor (<0.05) and mean C–C bond distance (≈1.39 Å) for reliability .

Advanced Research Questions

Q. How do hydrogen bonding patterns in 6-Bromo-2-(pyridin-2-yl)chroman-4-one influence its supramolecular assembly, and how can graph set analysis resolve contradictions in crystallographic data?

  • Methodology :

  • Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., O–H···N, C–H···O) using Mercury Software. Compare with Etter’s graph set notation (e.g., R22(8)R_2^2(8)) to classify motifs .
  • Contradiction Resolution : Cross-validate with similar chroman-4-one derivatives (e.g., 6-bromo-4'-chloroflavanone [C15H10BrClO2]) to distinguish intrinsic vs. solvent-induced bonding variations .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for 6-Bromo-2-(pyridin-4-yl)chroman-4-one derivatives?

  • Methodology :

  • Data Reconciliation : For conflicting bond lengths, re-examine X-ray data for thermal motion artifacts using SHELXL’s ADPs (anisotropic displacement parameters). Validate via DFT calculations (e.g., B3LYP/6-31G**) .
  • Dynamic Effects : Analyze 1H^1H NMR in DMSO-d6 to detect keto-enol tautomerism, which may explain crystallographic vs. solution-state disparities .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of chroman-4-one derivatives?

  • Methodology :

  • Functionalization : Introduce substituents at C-6 (Br) and C-2 (pyridinyl) to modulate electron-withdrawing effects. Assess antimicrobial activity via MIC assays against S. aureus .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Prioritize derivatives with ΔG < -8 kcal/mol .

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